Eupalinolide K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

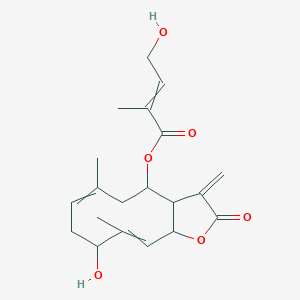

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOGLVUGPAVNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eupalinolide K: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone discovered in Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine for treating various ailments. Modern phytochemical investigations have identified a range of bioactive compounds within E. lindleyanum, with sesquiterpene lactones like this compound emerging as significant contributors to its therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its chemical characteristics, and its known biological activities, with a focus on its potential role in modulating key cellular signaling pathways.

Discovery and Isolation from Eupatorium lindleyanum

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.

1. Extraction:

-

Plant Material: Dried and powdered aerial parts of Eupatorium lindleyanum (10 kg) are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted three times with 95% ethanol (100 L for each extraction) at room temperature.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. This process separates compounds based on their polarity. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The enriched fractions are subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography, with methanol typically used as the mobile phase. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC with a C18 reversed-phase column. A gradient of acetonitrile and water is commonly employed as the mobile phase.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Chemical Structure and Properties

While the complete ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed literature, its structure has been determined through spectroscopic analysis. A summary of the expected spectroscopic data based on the analysis of similar compounds is presented below.

| Data Type | Description |

| Molecular Formula | To be determined by High-Resolution Mass Spectrometry (HRMS). |

| ¹H NMR | Expected to show characteristic signals for protons on the germacrane skeleton, including olefinic protons, protons adjacent to oxygenated carbons, and methyl groups. |

| ¹³C NMR | Expected to display signals for carbonyl carbons of the lactone and ester groups, olefinic carbons, carbons bearing hydroxyl or ether linkages, and methyl carbons. |

| Mass Spectrometry (MS) | Will provide the molecular weight and fragmentation pattern, aiding in structural elucidation. |

Biological Activity and Signaling Pathways

This compound has been identified as a potential bioactive constituent of Eupatorium lindleyanum with significant anti-inflammatory properties. Research suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways.

Dual Suppression of PI3K-Akt and MAPK-NF-κB Pathways

Studies have indicated that a sesquiterpenoid lactone-rich fraction from E. lindleyanum, containing Eupalinolide A and K, exerts dual suppression of the PI3K-Akt and MAPK-NF-κB signaling pathways.[1] These pathways are crucial regulators of the inflammatory response.

-

PI3K-Akt Pathway: This pathway plays a central role in cell survival, proliferation, and inflammation. Its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

-

MAPK-NF-κB Pathway: The MAPK pathway activates the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. Inhibition of this pathway leads to a downstream reduction in the synthesis of inflammatory cytokines such as TNF-α and IL-6.

The inhibitory action of this compound on these pathways suggests its potential as a therapeutic agent for inflammatory diseases.

PI3K-Akt and MAPK-NF-κB Signaling Inhibition by this compound

Caption: Proposed mechanism of this compound in suppressing inflammatory pathways.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates potential as a significant bioactive compound, particularly in the context of inflammation. While detailed protocols and quantitative data for its isolation are still emerging, the established methodologies for related compounds provide a clear path for its purification. The identification of its role in the dual suppression of the PI3K-Akt and MAPK-NF-κB signaling pathways highlights its therapeutic potential and warrants further investigation for drug development purposes. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and on conducting preclinical and clinical studies to validate its efficacy and safety.

References

Eupalinolide K: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from Eupatorium lindleyanum, this compound has garnered significant interest within the scientific community, particularly for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its interaction with key cellular signaling pathways.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆O₆ | [1] |

| Molecular Weight | 362.42 g/mol | [1][2][3] |

| CAS Number | 108657-10-9 | [4] |

| Appearance | Solid, Off-white to light yellow powder | [4][5] |

| Solubility | Soluble in DMSO. A clear solution of ≥ 1.09 mg/mL (3.01 mM) can be prepared. | [4][3] |

| Boiling Point | 574.4 ± 50.0 °C at 760 mmHg | [5] |

| Flash Point | 201.5 ± 23.6 °C | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.557 | [5] |

| Purity | ≥98% (by HPLC) | [1][6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines key experimental protocols relevant to the study of this compound.

Extraction and Isolation of Sesquiterpenoid Lactones from Eupatorium lindleyanum

The following protocol is adapted from a method for the preparative isolation of similar sesquiterpenoid lactones from Eupatorium lindleyanum and can be applied for the extraction of this compound.[7][8][9]

a. Plant Material and Extraction:

-

The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 95% ethanol at room temperature.[7]

-

The solvent is removed under reduced pressure to obtain the crude ethanol extract.[7]

-

The ethanol extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[7]

b. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

A suitable two-phase solvent system is selected to achieve an optimal partition coefficient (K) for this compound, typically in the range of 0.5–2.0. A common system for sesquiterpenoid lactones is n-hexane-ethyl acetate-methanol-water.[7][8]

-

The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is subjected to HSCCC for further separation.[7][8]

-

The HSCCC instrument is prepared by filling the column with the stationary phase and then pumping the mobile phase at a specific flow rate while the column is rotated at a set speed.[9]

-

The sample is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC.[9]

-

The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram.[9]

-

The collected fractions are analyzed by HPLC to determine the purity of the isolated this compound.[7][8]

Determination of Melting Point

The melting point of a pure solid is a sharp, characteristic physical property. The capillary method is a standard technique for its determination.[10][11][12]

-

Ensure the this compound sample is completely dry and in a fine powdered form.[13]

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]

-

Place the capillary tube into a melting point apparatus.[10]

-

Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement with a fresh sample.[12]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range represents the melting point.[11]

Determination of Solubility

The "shake flask" method is a common technique to determine the solubility of a substance in a particular solvent.[14]

-

An excess amount of this compound is added to a flask containing the solvent of interest (e.g., water, buffers, organic solvents).

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

The suspension is then filtered or centrifuged to separate the undissolved solid.[14]

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC.[14]

Signaling Pathway Analysis

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Persistent activation of STAT3 is implicated in the development and progression of various cancers.[5]

STAT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical STAT3 signaling pathway and the proposed point of inhibition by this compound. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 monomers are phosphorylated, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and angiogenesis.[4][3][6] this compound is thought to interfere with this cascade, potentially by promoting the degradation of STAT3.[5][15]

Caption: STAT3 signaling pathway and inhibition by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the extraction, isolation, and characterization of this compound from its natural source.

Caption: Workflow for this compound extraction and characterization.

Conclusion

This compound represents a promising natural product with well-defined physicochemical properties and a clear mechanism of action as a STAT3 inhibitor. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its complete spectral profile, expanding the understanding of its biological activities in various disease models, and optimizing its formulation for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Eupalinolide K: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It consolidates available spectroscopic data, details experimental protocols for its isolation and biological evaluation, and visually represents its known signaling pathway interactions. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a germacrane sesquiterpene lactone. Its molecular formula is C₂₀H₂₆O₆, with a corresponding molecular weight of 362.42 g/mol . The structure features a ten-membered carbocyclic ring characteristic of germacranolides, fused to a γ-lactone ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₆ | [1] |

| Molecular Weight | 362.42 | [1] |

| CAS Number | 108657-10-9 | [1] |

| Class | Sesquiterpene Lactone (Germacrane) | [1] |

| Source | Eupatorium lindleyanum | [1] |

Spectroscopic Data

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Eupalinolide Core Structure (Predicted and based on related compounds)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| 1 | ~50-55 | ~2.5-3.0 (m) |

| 2 | ~25-30 | ~1.8-2.2 (m) |

| 3 | ~35-40 | ~1.5-1.9 (m) |

| 4 | ~130-135 | ~5.0-5.5 (d) |

| 5 | ~125-130 | ~5.2-5.7 (t) |

| 6 | ~80-85 | ~4.5-5.0 (t) |

| 7 | ~50-55 | ~2.8-3.2 (m) |

| 8 | ~70-75 | ~4.8-5.2 (dd) |

| 9 | ~40-45 | ~2.0-2.5 (m) |

| 10 | ~140-145 | - |

| 11 | ~135-140 | - |

| 12 | ~170-175 | - |

| 13 | ~120-125 | ~5.5-6.0 (d), ~6.0-6.5 (d) |

| 14 | ~15-20 | ~1.5-1.8 (s) |

| 15 | ~20-25 | ~1.6-1.9 (s) |

Note: These are approximate values based on the general germacrane skeleton and may vary depending on the specific ester side chains and stereochemistry of this compound. The original publication by Yang et al. (2017) should be consulted for precise experimental values.

Stereochemistry

The stereochemistry of germacrane sesquiterpenes is complex due to the presence of multiple chiral centers and the conformational flexibility of the ten-membered ring. The relative stereochemistry of this compound is proposed based on the analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) data from related compounds, which reveals through-space correlations between protons.

The absolute configuration of many natural products is often determined using techniques such as X-ray crystallography or by comparing experimental electronic circular dichroism (ECD) spectra with theoretically calculated spectra. To date, a definitive X-ray crystal structure of this compound has not been reported in the public domain. The stereochemical assignments are therefore based on biosynthetic considerations and comparison with structurally related compounds from the same plant source for which the stereochemistry has been established.

Experimental Protocols

Isolation of this compound

This compound is isolated from the aerial parts of Eupatorium lindleyanum. A general procedure is as follows:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as 95% ethanol at room temperature.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing eupalinolides (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column, to yield pure this compound.

Biological Activity Assessment: STAT3 Inhibition

This compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

This assay is used to screen for compounds that inhibit the transcriptional activity of STAT3.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid containing a STAT3-responsive element driving the expression of the luciferase reporter gene, and a plasmid constitutively expressing STAT3.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.

This method is used to determine if a compound inhibits the activation of STAT3 by preventing its phosphorylation.

-

Cell Culture and Treatment: A cancer cell line with constitutively active STAT3 (e.g., a triple-negative breast cancer cell line) is treated with this compound.

-

Protein Extraction: Total cellular proteins are extracted from the treated cells.

-

SDS-PAGE and Western Blotting: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.

Signaling Pathway Involvement

This compound and related compounds have been shown to modulate cellular signaling pathways, primarily through the inhibition of STAT3. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutics, particularly in the area of oncology. Its well-defined chemical structure, coupled with its demonstrated activity as a STAT3 inhibitor, makes it a compelling subject for further investigation. This technical guide has summarized the current knowledge on the chemical structure, stereochemistry, and biological activity of this compound, providing a valuable resource for the scientific community. Future research, including the definitive determination of its absolute stereochemistry through X-ray crystallography and in-depth studies of its mechanism of action, will be crucial for realizing its full therapeutic potential.

References

The Biosynthesis of Eupalinolide K: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpene lactone found in Eupatorium lindleyanum, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, detailing the enzymatic steps from the central precursor, farnesyl pyrophosphate, to the final complex structure. This guide includes a plausible pathway, key enzyme classes involved, representative quantitative data, detailed experimental protocols for enzyme characterization, and visualizations of the metabolic route and experimental workflows.

Introduction to this compound and Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a diverse group of over 5,000 natural products characterized by a 15-carbon skeleton and a lactone ring.[1] They are predominantly found in the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[2] this compound is a germacranolide-type STL, a class of STLs that serve as precursors to other more complex STLs.[3] Its chemical structure, 3β-Hydroxy-8β-[4'-Hydroxytigloyloxy]Costunolide, suggests a biosynthetic origin from the common STL intermediate, costunolide.

Hypothesized Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated in a single study, a robust hypothesis can be constructed based on the well-established biosynthesis of its core structure, costunolide, and the known biochemistry of STLs. The pathway can be divided into three main stages: the formation of the germacranolide skeleton, the synthesis of costunolide, and the final tailoring steps to yield this compound.

Stage 1: Formation of the Germacrene A Skeleton

The biosynthesis of all sesquiterpenoids begins with the cyclization of farnesyl pyrophosphate (FPP).

-

Step 1: FPP to (+)-Germacrene A: The enzyme (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase, catalyzes the cyclization of the linear FPP molecule to form the bicyclic germacrene A.

Stage 2: Synthesis of the Costunolide Core

The conversion of germacrene A to costunolide involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Step 2: (+)-Germacrene A to Germacrene A Acid: Germacrene A oxidase (GAO) , a CYP enzyme, catalyzes the multi-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, forming germacrene A acid (GAA).

-

Step 3: Germacrene A Acid to (+)-Costunolide: Costunolide synthase (COS) , another CYP enzyme, hydroxylates GAA at the C6 position. This is followed by a spontaneous lactonization to form the characteristic γ-lactone ring of (+)-costunolide.

Stage 3: Tailoring of Costunolide to this compound

The final steps in the biosynthesis of this compound involve further hydroxylation and an esterification reaction.

-

Step 4: (+)-Costunolide to 3β-Hydroxycostunolide: A specific cytochrome P450 hydroxylase introduces a hydroxyl group at the 3β-position of the costunolide core.

-

Step 5: 3β-Hydroxycostunolide to this compound: An acyltransferase catalyzes the esterification of the 8β-hydroxyl group of 3β-hydroxycostunolide with a 4-hydroxytigloyl moiety, likely from a 4-hydroxytigloyl-CoA donor molecule.

Biosynthesis of the Tigloyl Moiety

The tiglic acid portion of this compound is derived from the amino acid isoleucine.

-

Step 1: Isoleucine to 2-Keto-3-methylvalerate: The biosynthesis begins with the deamination of isoleucine.

-

Step 2: Oxidative Decarboxylation: This is followed by oxidative decarboxylation to yield 2-methylbutyryl-CoA.

-

Step 3: Dehydrogenation: Dehydrogenation of 2-methylbutyryl-CoA produces tiglyl-CoA.

-

Step 4: Hydroxylation: A subsequent hydroxylation at the 4-position of the tiglyl group would yield the 4-hydroxytigloyl moiety required for the final esterification step.

Data Presentation: Representative Enzyme Kinetics

Quantitative data for the specific enzymes in the this compound pathway are not yet available. However, data from analogous enzymes in related pathways provide insight into their catalytic efficiencies.

| Enzyme Class | Representative Enzyme | Substrate(s) | K_m (µM) | V_max (nmol/min/mg) | Source |

| Acyltransferase | Monoacylglycerol acyltransferase | 1-oleoylglycerol, oleoyl-CoA | 5.65, 9.35 | 15.86 | [4] |

| Cytochrome P450 | CYP3A4 (human) | Midazolam | 2.5 - 10 | Varies | [5] |

| Cytochrome P450 | CYP2D6 (human) | Dextromethorphan | 0.5 - 5 | Varies | [5] |

Note: K_m and V_max values for cytochrome P450 enzymes can vary significantly depending on the specific enzyme, substrate, and experimental conditions.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic and biochemical techniques. Key experimental approaches include the heterologous expression of candidate enzymes and their subsequent in vitro characterization.

Heterologous Expression and Characterization of Cytochrome P450 Enzymes

Objective: To functionally characterize a candidate CYP enzyme (e.g., a putative 3β-hydroxylase) from E. lindleyanum.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate CYP genes from a transcriptome or genome sequence of E. lindleyanum based on homology to known sesquiterpenoid hydroxylases.

-

Amplify the full-length coding sequence of the candidate gene using PCR and clone it into a suitable expression vector (e.g., a yeast or E. coli expression vector).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli.

-

Culture the transformed cells under conditions that induce protein expression. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for catalytic activity.[6]

-

-

Microsome Isolation:

-

Harvest the cells and lyse them to release the cellular contents.

-

Isolate the microsomal fraction, which contains the membrane-bound P450 enzymes, by differential centrifugation.

-

-

Enzyme Assays:

-

Incubate the isolated microsomes with the putative substrate (e.g., costunolide) and a source of reducing equivalents (NADPH).

-

The reaction mixture should be buffered to an optimal pH (typically around 7.0-7.5).

-

After a defined incubation period, stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

-

Product Analysis:

-

Analyze the reaction products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of the expected hydroxylated compound (e.g., 3β-hydroxycostunolide) to confirm its identity.

-

Purification and Assay of a Plant Acyltransferase

Objective: To purify and characterize a candidate acyltransferase involved in the final esterification step of this compound biosynthesis.

Methodology:

-

Protein Extraction and Purification:

-

Homogenize plant tissue from E. lindleyanum in an appropriate extraction buffer.

-

Purify the acyltransferase from the crude extract using a series of chromatographic techniques, such as affinity chromatography (e.g., using a His-tag or GST-tag if expressed recombinantly), ion-exchange chromatography, and size-exclusion chromatography.[7]

-

-

Enzyme Assays:

-

Assays can be performed by monitoring the formation of the ester product or the consumption of the substrates.

-

A typical reaction mixture would contain the purified enzyme, the acyl acceptor (3β-hydroxycostunolide), the acyl donor (4-hydroxytigloyl-CoA), and a suitable buffer.

-

The reaction can be quantified by HPLC, monitoring the appearance of the this compound peak.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (K_m and V_max) by measuring the initial reaction rates at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Fit the data to the Michaelis-Menten equation to calculate the kinetic constants.

-

Mandatory Visualizations

Caption: Hypothesized biosynthetic pathway of this compound from FPP.

Caption: Workflow for heterologous expression and characterization of a CYP enzyme.

Conclusion

The biosynthesis of this compound is a multi-step process involving several classes of enzymes, most notably sesquiterpene synthases, cytochrome P450 monooxygenases, and acyltransferases. While the complete pathway is yet to be fully elucidated, the proposed route provides a strong framework for future research. The identification and characterization of the specific enzymes involved in the final tailoring steps will be crucial for the biotechnological production of this compound and its derivatives. The experimental protocols and data presented in this guide offer a foundation for researchers to further investigate this fascinating biosynthetic pathway.

References

- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 4. Identification, purification, and characterization of monoacylglycerol acyltransferase from developing peanut cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Eupalinolide K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary biological activity screening of Eupalinolide K as a single agent is limited in publicly available scientific literature. The information presented herein is primarily derived from studies on a sesquiterpene lactone complex, F1012-2, which contains this compound along with Eupalinolides I and J, and from research on other closely related Eupalinolide compounds isolated from Eupatorium lindleyanum DC. The biological activities described are attributed to the complex or related compounds and serve as a predictive framework for the potential activities of this compound.

Introduction

This compound is a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC. Sesquiterpene lactones from this plant have garnered significant interest for their potential therapeutic properties, particularly in the realms of oncology and inflammation. While comprehensive screening of this compound as an individual compound is not extensively documented, its inclusion in the biologically active fraction F1012-2 suggests its contribution to the observed cytotoxic and anti-proliferative effects against cancer cells. This guide summarizes the known biological activities of the Eupalinolide-containing complex F1012-2 and other related Eupalinolides, providing insights into the likely therapeutic potential of this compound.

Anticancer Activity

The primary biological activity associated with Eupalinolides, including the complex containing this compound, is anticancer efficacy. Studies on the F1012-2 fraction have demonstrated significant inhibitory effects on the growth of triple-negative breast cancer (TNBC) cells.

Quantitative Data on Related Eupalinolides and the F1012-2 Complex

The following table summarizes the cytotoxic activities of various Eupalinolides and the F1012-2 complex against different cancer cell lines. This data provides a comparative context for the potential potency of this compound.

| Compound/Complex | Cell Line | Assay Type | Time (h) | IC50 (µM) | Reference |

| F1012-2 | MDA-MB-231 (TNBC) | MTT | 48 | Not specified | [1][2] |

| MDA-MB-468 (TNBC) | MTT | 48 | Not specified | [2] | |

| Eupalinolide A | A549 (Lung Cancer) | CCK-8 | 48 | Not specified | |

| H1299 (Lung Cancer) | CCK-8 | 48 | Not specified | ||

| Eupalinolide B | MiaPaCa-2 (Pancreatic) | CCK-8 | 48 | Most pronounced effect among A, B, and O | [3] |

| Eupalinolide J | PC-3 (Prostate Cancer) | MTT | 48 | Dose-dependent inhibition | |

| DU-145 (Prostate Cancer) | MTT | 48 | Dose-dependent inhibition | ||

| Eupalinolide O | MDA-MB-231 (TNBC) | MTT | 24 | 10.34 | |

| MDA-MB-231 (TNBC) | MTT | 48 | 5.85 | ||

| MDA-MB-231 (TNBC) | MTT | 72 | 3.57 | ||

| MDA-MB-453 (TNBC) | MTT | 24 | 11.47 | ||

| MDA-MB-453 (TNBC) | MTT | 48 | 7.06 | ||

| MDA-MB-453 (TNBC) | MTT | 72 | 3.03 |

Postulated Mechanism of Action

Research on the F1012-2 complex and other Eupalinolides suggests a multi-faceted mechanism of action against cancer cells, primarily centered around the induction of oxidative stress and the modulation of key signaling pathways.

Signaling Pathways Implicated in Eupalinolide Activity

The anticancer effects of the F1012-2 complex are believed to be mediated through the generation of Reactive Oxygen Species (ROS), which in turn triggers DNA damage and activates the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[4] This ultimately leads to cell cycle arrest and apoptosis. Other Eupalinolides have also been shown to modulate the STAT3 and Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary biological screening of compounds like this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

-

MTT Incubation: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)

-

Cell Monolayer: Cells are grown to confluence in a 6-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment and Imaging: The cells are washed to remove debris and then incubated with the test compound. Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Western Blot Analysis

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using RIPA buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-Akt, STAT3, Caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is still emerging, its presence in the active F1012-2 complex strongly suggests it possesses anticancer properties. The preliminary data from related compounds indicate that this compound likely induces cancer cell death through the generation of reactive oxygen species and modulation of critical cell signaling pathways.

Future research should focus on the isolation and purification of this compound to enable a thorough and independent evaluation of its biological activities. Head-to-head comparisons with other Eupalinolides will be crucial to understanding its specific contribution to the effects observed with the F1012-2 complex and to determine its potential as a standalone therapeutic agent. Further investigation into its anti-inflammatory and other potential biological activities is also warranted.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Eupalinolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, this compound has attracted interest within the scientific community for its potential therapeutic applications. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presented data and protocols are essential for the unambiguous identification and characterization of this promising natural product.

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a systematic process that relies on the integration of data from various spectroscopic techniques. The general workflow is outlined below.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful tool for determining the molecular formula of a compound.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| [M+Na]⁺ | 389.1576 | 389.1571 | C₂₀H₂₆O₆Na |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound was recorded on a FT-IR spectrometer.

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3440 | O-H stretching (hydroxyl group) |

| 1765 | C=O stretching (γ-lactone) |

| 1735 | C=O stretching (ester) |

| 1650 | C=C stretching (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃.

¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | d | 9.5 |

| 2 | 2.50 | m | |

| 3 | 4.98 | dd | 9.5, 4.0 |

| 5 | 5.05 | d | 10.0 |

| 6 | 4.20 | t | 9.5 |

| 7 | 2.80 | m | |

| 8 | 5.40 | d | 9.0 |

| 9α | 2.20 | m | |

| 9β | 2.05 | m | |

| 13a | 6.25 | s | |

| 13b | 5.60 | s | |

| 14 | 1.85 | s | |

| 15 | 1.90 | s | |

| 2' | 6.90 | q | 7.0 |

| 3' | 1.95 | d | 7.0 |

| 4' | 1.80 | s | |

| 1-OAc | 2.10 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.5 |

| 2 | 39.5 |

| 3 | 78.5 |

| 4 | 138.0 |

| 5 | 126.0 |

| 6 | 82.0 |

| 7 | 48.0 |

| 8 | 75.0 |

| 9 | 40.0 |

| 10 | 145.0 |

| 11 | 139.5 |

| 12 | 170.0 |

| 13 | 121.0 |

| 14 | 16.5 |

| 15 | 20.5 |

| 1' | 167.0 |

| 2' | 128.5 |

| 3' | 138.5 |

| 4' | 15.8 |

| 5' | 20.5 |

| 1-OAc (C=O) | 170.5 |

| 1-OAc (CH₃) | 21.2 |

2D NMR Correlation Analysis

2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key correlations would be observed between H-1/H-2, H-2/H-3, H-5/H-6, H-6/H-7, and H-7/H-8, confirming the spin systems within the sesquiterpene backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would establish the connectivity between different fragments of the molecule, such as the position of the ester group and the lactone ring.

Experimental Protocols

Isolation: this compound is typically isolated from the dried aerial parts of Eupatorium lindleyanum. The general procedure involves extraction with a solvent such as 95% ethanol, followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol). The ethyl acetate fraction is often subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.

NMR Spectroscopy: NMR spectra are generally recorded on a Bruker AV-500 spectrometer (or equivalent) at room temperature. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard. Standard Bruker pulse programs are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry: High-resolution mass spectra are typically acquired on an Agilent 6210 TOF mass spectrometer (or a similar instrument) using electrospray ionization (ESI) in the positive ion mode.

Infrared Spectroscopy: The IR spectrum is recorded on a Nicolet Magna-IR 550 spectrometer (or equivalent) using KBr pellets.

Conclusion

The comprehensive spectroscopic data presented in this guide provides a detailed structural characterization of this compound. The combination of 1D and 2D NMR, mass spectrometry, and infrared spectroscopy allows for the unambiguous determination of its chemical structure, which is essential for further research into its biological activities and potential as a therapeutic agent. The detailed experimental protocols serve as a valuable resource for researchers working on the isolation and characterization of this and similar natural products.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eupalinolide K

These application notes provide a comprehensive overview of the extraction and purification of Eupalinolide K, a sesquiterpenoid lactone found in Eupatorium lindleyanum. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the sesquiterpenoid lactone family of natural products, which are of significant interest due to their diverse biological activities. Found in plants of the Eupatorium genus, these compounds have shown potential as anti-inflammatory and anti-cancer agents. This compound, along with other related compounds such as Eupalinolide A and B, has been identified as a potential bioactive constituent of Eupatorium lindleyanum. This document outlines the methodologies for the extraction of crude sesquiterpenoid lactones from the plant material and their subsequent purification to isolate this compound.

Data Presentation

| Compound | Starting Material | Amount of Starting Material (mg) | Yield (mg) | Purity (%) |

| Eupalinolide A | n-butanol fraction | 540 | 17.9 | 97.9 |

| Eupalinolide B | n-butanol fraction | 540 | 19.3 | 97.1 |

Experimental Protocols

The following protocols are based on established methods for the extraction and purification of sesquiterpenoid lactones from Eupatorium lindleyanum.

Protocol 1: Extraction of Crude Sesquiterpenoid Lactones

This protocol describes the initial solvent extraction of the plant material to obtain a crude extract enriched with sesquiterpenoid lactones.

Materials:

-

Dried and powdered aerial parts of Eupatorium lindleyanum

-

95% Ethanol (EtOH)

-

n-hexane

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

Deionized water

-

Rotary evaporator

-

Large glass flasks or beakers

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Macerate the dried, powdered plant material (e.g., 10 kg) in 95% ethanol (100 L) at ambient temperature for 3 days.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and perform a liquid-liquid partition sequentially with n-hexane, ethyl acetate, and n-butanol.

-

Collect each fraction separately. The sesquiterpenoid lactones, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

-

Concentrate the ethyl acetate and n-butanol fractions under reduced pressure to yield the respective crude fractions for further purification.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the purification of Eupalinolide A and B and may require optimization for the specific separation of this compound.[1][2]

Materials:

-

Crude n-butanol fraction from Protocol 1

-

n-hexane

-

Ethyl acetate

-

Methanol (MeOH)

-

Deionized water

-

HSCCC instrument

-

HPLC system for fraction analysis

-

Vials for fraction collection

Procedure:

-

Preparation of the Two-Phase Solvent System: Prepare a two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3.[1][2] Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication before use.

-

HSCCC Instrument Setup:

-

Fill the HSCCC column with the upper phase as the stationary phase.

-

Set the revolution speed to 900 rpm.

-

Pump the lower phase as the mobile phase at a flow rate of 2.0 mL/min.

-

-

Sample Preparation: Dissolve the dried n-butanol fraction (e.g., 540 mg) in 10 mL of the two-phase solvent system (5 mL of upper phase and 5 mL of lower phase).

-

Injection and Elution: Once the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.

-

Fraction Collection: Continuously monitor the effluent at 254 nm and collect fractions based on the chromatogram peaks.

-

Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Post-Purification: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Caption: this compound Extraction and Purification Workflow.

Signaling Pathways

Studies on related Eupalinolides suggest that this compound may exert its biological effects through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. A complex containing this compound has been observed to inhibit the Akt signaling pathway and activate the p38 MAPK pathway.[3] Furthermore, Eupalinolide A and K have been identified as potential inhibitors of phosphorylation in the PI3K-Akt and MAPK-NF-κB pathways.

The following diagrams illustrate the putative signaling pathways modulated by this compound.

Caption: Putative Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Caption: Putative Activation of the p38 MAPK Signaling Pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone found in plants of the Eupatorium genus, which has been investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in publicly available literature, its chemical structure allows for the estimation of properties relevant to analytical method development. As a sesquiterpene lactone, it possesses chromophores that allow for UV detection, and its chemical structure is amenable to ionization for mass spectrometry.

I. Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with Diode-Array Detection is a robust and widely available technique for the quantification of phytochemicals. This method is suitable for the analysis of this compound in plant extracts and other matrices where moderate sensitivity is sufficient.

Experimental Protocol

1. Sample Preparation (from plant material)

-

Extraction:

-

Grind dried plant material to a fine powder (approximately 200 mesh).

-

Accurately weigh 5 g of the powdered sample.

-

Extract the sample by ultrasonication with 30 mL of methanol for 60 minutes at 45°C.[1]

-

Filter the extract through a 0.45 µm nylon membrane filter.[1]

-

Evaporate the filtrate to dryness under reduced pressure.

-

Reconstitute the dried extract in 25 mL of methanol.[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

-

2. HPLC-DAD Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of sesquiterpene lactones.

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.2% (v/v) acetic acid (B).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm is a suitable wavelength for the detection of sesquiterpene lactones.[1][2]

-

Injection Volume: 10 µL.

3. Calibration Curve

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.5 to 100 µg/mL.

-

Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve. The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) greater than 0.999.[2]

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

| Parameter | Recommended Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Specificity | Peak purity analysis |

Experimental Workflow

References

- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Eupalinolide K: In Vitro Cytotoxicity Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties. As a constituent of plants from the Eupatorium genus, this compound has been identified as a potential STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in a wide range of human cancers. This makes STAT3 an attractive target for cancer therapy.

While direct in vitro cytotoxicity data for this compound is limited in publicly available literature, research on closely related eupalinolides, such as Eupalinolide J and O, and a complex containing this compound (F1012-2), provides strong evidence for its potential as a cytotoxic agent against cancer cells. These related compounds have been shown to inhibit cancer cell growth through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, including STAT3, Akt, and p38 MAPK.

These application notes provide a summary of the available cytotoxicity data for related eupalinolides and a detailed protocol for assessing the in vitro cytotoxicity of this compound, enabling researchers to systematically evaluate its anticancer potential.

Data Presentation: In Vitro Cytotoxicity of Related Eupalinolides

The following table summarizes the 50% inhibitory concentration (IC50) values for Eupalinolide J and Eupalinolide O against various human cancer cell lines. This data provides a valuable reference for designing cytotoxicity assays for this compound.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 3.74 ± 0.58 |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 4.30 ± 0.39 | |

| PC-3 | Prostate Cancer | 72 | 2.89 ± 0.28 | |

| DU-145 | Prostate Cancer | 72 | 2.39 ± 0.17 | |

| Eupalinolide O | MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Not Specified |

Experimental Protocols

A widely used and reliable method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for In Vitro Cytotoxicity of this compound

1. Materials and Reagents:

-

This compound (of known purity)

-

Human cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

2. Experimental Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

3. Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Visualization of Workflow and Signaling Pathways

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of this compound.

Potential Signaling Pathways Modulated by Eupalinolides

Based on studies of related eupalinolides, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.

Caption: Potential signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Application Notes and Protocols for Studying the Mechanism of Action of Eupalinolide K in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anticancer mechanism of Eupalinolide K. While direct research on this compound is emerging, this document leverages available data on this compound and structurally related sesquiterpene lactones, such as Eupalinolide A, B, J, and O, to outline its potential mechanisms of action and provide detailed protocols for their study.

Introduction to this compound

This compound is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum. It is identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis[1]. Additionally, a complex known as F1012-2, which contains this compound along with Eupalinolide I and J, has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells (MDA-MB-231) by inducing apoptosis and G2/M cell cycle arrest. This activity was associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway[2].

Based on these findings and extensive research on its analogs, the primary mechanisms of action for this compound in cancer cells are projected to involve:

-

STAT3 Signaling Pathway Inhibition

-

Induction of Apoptosis (Intrinsic and Extrinsic Pathways)

-

Cell Cycle Arrest

-

Generation of Reactive Oxygen Species (ROS)

-

Induction of Ferroptosis and Autophagy

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various Eupalinolide compounds across different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

Table 1: IC50 Values of Eupalinolide Analogs in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Eupalinolide J | PC-3 | Prostate Cancer | Not specified | 24, 48 | [3] |

| DU-145 | Prostate Cancer | Not specified | 24, 48 | [3] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | Not specified | ||

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | Not specified | ||

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | Varies | 24, 48, 72 | [4] |

| MDA-MB-453 | Triple-Negative Breast Cancer | Varies | 24, 48, 72 | [4] | |

| Eupalinolide B | SMMC-7721 | Hepatocellular Carcinoma | Varies | 24, 48, 72 | [5] |

| HCCLM3 | Hepatocellular Carcinoma | Varies | 24, 48, 72 | [5] | |

| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | Varies | 24, 48, 72 | [6] |

| HCCLM3 | Hepatocellular Carcinoma | Varies | 24, 48, 72 | [6] |

Note: "Not specified" or "Varies" indicates that the source describes a dose-dependent effect without providing a precise IC50 value under a single condition.

Key Signaling Pathways and Mechanisms of Action

This compound is a known STAT3 inhibitor[1]. The STAT3 pathway is a critical regulator of cancer cell proliferation and survival. Eupalinolide J, a close analog, has been shown to promote the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9[2][7].

Caption: this compound inhibits the STAT3 pathway by promoting STAT3 degradation.

Eupalinolide compounds consistently induce apoptosis across various cancer types. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3[3][4].

Caption: this compound induces apoptosis via the mitochondrial pathway.

Eupalinolide analogs induce cell cycle arrest at different phases. Eupalinolide J causes G0/G1 arrest in prostate cancer cells, while the F1012-2 complex (containing this compound) induces G2/M arrest in breast cancer cells[2][3]. This is typically accompanied by the downregulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Caption: this compound is predicted to cause cell cycle arrest.

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC-3)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

-

Cancer cells

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Harvest cells (including floating and adherent cells) and wash with ice-cold PBS.

-

Resuspend 1x10⁵ cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Objective: To detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., STAT3, p-STAT3, Caspase-3, Cleaved Caspase-3, PARP, Cyclin B1, Bcl-2, Bax, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells treated with this compound in RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Caption: A suggested workflow for elucidating this compound's anticancer mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Cycle Analysis of Eupalinolide K Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant anti-cancer properties. Various members of the Eupalinolide family, such as Eupalinolide A, J, and O, have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. While specific data on Eupalinolide K is limited, a complex containing Eupalinolide I, J, and K has been reported to induce G2/M phase cell cycle arrest in MDA-MB-231 breast cancer cells. This suggests that this compound may also contribute to the anti-proliferative effects observed with this class of compounds.

This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the known effects of other Eupalinolides on the cell cycle to provide a comparative context.

Data Presentation: Effects of Eupalinolides on the Cell Cycle

The following table summarizes the observed effects of various Eupalinolide compounds on cell cycle progression in different cancer cell lines.

| Eupalinolide Derivative | Cancer Cell Line | Effect on Cell Cycle |

| Eupalinolide A | Hepatocellular Carcinoma (MHCC97-L, HCCLM3) | G1 Arrest[1] |

| Non-Small Cell Lung Cancer (A549, H1299) | G2/M Arrest[2][3] | |

| Eupalinolide J | Prostate Cancer (PC-3, DU-145) | G0/G1 Arrest[4][5] |

| Triple-Negative Breast Cancer (MDA-MB-231) | G2/M Arrest (as part of a complex with Eupalinolide I and K)[6] | |

| Eupalinolide O | Breast Cancer (MDA-MB-468) | G2/M Arrest[7] |

| This compound | Breast Cancer (MDA-MB-231) | G2/M Arrest (inferred from a complex with Eupalinolide I and J)[6] |

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol details the steps for treating cancer cells with this compound and subsequently analyzing their cell cycle distribution using flow cytometry.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[8]

-

RNase A solution (100 µg/mL in PBS)[8]

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment with this compound:

-

Prepare different concentrations of this compound in complete cell culture medium from the stock solution.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

After the treatment period, collect the cell culture medium (which may contain floating, apoptotic cells).

-